4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

Catalog No.
S14125650
CAS No.
M.F
C11H12FNO2
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

Product Name

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C11H12FNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

ASWCQBFUARNYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)F

4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one is a highly functionalized 4-aryl lactam building block, serving as a critical intermediate for the synthesis of advanced PDE4 inhibitors, substituted racetams, and lipophilic 3-aryl-GABA analogs. Unlike bulkier 3-alkoxy analogs such as the classic rolipram core, this compound leverages a compact 3-fluoro-4-methoxy motif to provide a measurable balance of low molecular weight, enhanced metabolic stability, and predictable lactam-ring processability [1]. Its defined stereoelectronic profile makes it a targeted starting material for neuroactive compound libraries and scalable API synthesis where strict control over lipophilicity and oxidative stability is a primary procurement driver [2].

Research Fit

Scaffold Fluorinated pyrrolidinone with lower lipophilicity vs rolipram, supporting solubility-sensitive assays
PET precursor Pre-installed 3-fluoro group may simplify ¹⁸F radiolabeling for PDE4 imaging studies
Chiral SAR Single asymmetric center (racemate) supports enantiomer-selective PDE4 or CCR5 profiling
Safety Documented GHS07 hazard profile for streamlined lab handling integration

Procuring the non-fluorinated analog (4-(4-methoxyphenyl)pyrrolidin-2-one) or the bulkier rolipram core introduces measurable downstream liabilities in both synthesis and efficacy. The absence of the 3-fluoro substituent leaves the aromatic ring vulnerable to CYP-mediated oxidation, reducing the in vivo half-life of downstream APIs [1]. Conversely, utilizing 3-chloro or 3-alkoxy derivatives alters the steric bulk and lipophilicity (LogP), which can derail targeted blood-brain barrier (BBB) penetration models. Furthermore, during lactam ring-opening protocols to generate GABA analogs, the specific electron-withdrawing effect of the 3-fluorine atom dictates the hydrolysis kinetics and the crystallization behavior of the resulting amino acid, meaning generic substitutes require route re-optimization and yield lower throughput [2].

Substitution Risk

3-Fluoro-4-methoxyphenyl pattern

Replacing this specific substitution may shift LogP and binding-pocket complementarity, altering PDE4 isoform selectivity context.

Fluorine vs. cyclopentyloxy volume

The smaller van der Waals radius of fluorine compared to rolipram's cyclopentyloxy group influences target engagement; generic 4-aryl analogs may not reproduce binding profiles.

Even isosteric changes matter

Methoxy-to-difluoromethoxy replacement at the 3-position can redirect subtype selectivity, so close analogs are not drop-in substitutes.

Metabolic Stability and Oxidative Resistance

In comparative microsomal stability assays, 3-fluoro-4-methoxy substituted pyrrolidin-2-ones demonstrate significantly extended half-lives compared to their non-fluorinated counterparts. The fluorine atom effectively blocks the metabolically vulnerable 3-position on the aromatic ring, preventing rapid CYP450-mediated hydroxylation [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) in human liver microsomes
Target Compound DataCLint < 15 µL/min/mg protein
Comparator Or Baseline4-(4-methoxyphenyl)pyrrolidin-2-one (CLint > 45 µL/min/mg protein)
Quantified Difference>65% reduction in intrinsic clearance
ConditionsHLM assay, 37°C, NADPH regeneration system, 60 min incubation

Procuring the fluorinated building block directly yields downstream candidates with extended pharmacokinetic profiles, avoiding late-stage attrition due to metabolic instability.

LogP reduction
Reported
ΔLogP –0.98 to –1.72
Supports aqueous solubility screening
In silico prediction; verify experimentally

Lactam Hydrolysis Kinetics for GABA Analog Synthesis

The synthesis of 3-aryl-GABA derivatives requires the controlled hydrolysis of the pyrrolidin-2-one ring. The strong inductive electron-withdrawing effect of the 3-fluoro substituent lowers the pKa of the intermediate, accelerating base-catalyzed ring opening while minimizing degradation byproducts compared to the sterically hindered 3-cyclopentyloxy (rolipram) core [1].

Evidence DimensionBase-catalyzed hydrolysis yield and reaction time
Target Compound Data>92% isolated yield within 4 hours
Comparator Or BaselineRolipram core (3-cyclopentyloxy analog) (~75% yield, 8+ hours)
Quantified Difference2x faster conversion with ~17% higher isolated yield of the corresponding amino acid
ConditionsAqueous NaOH/MeOH (1:1), reflux, 4-8 hours

Faster, cleaner hydrolysis directly translates to higher throughput and lower solvent/energy costs during the bulk manufacturing of GABAergic APIs.

MW reduction
Reported
ΔMW –66 Da (24% lighter)
Supports ligand efficiency optimization
Exact mass comparison; review LE/LLE indices

Electrochemical Functionalization Compatibility

Recent advances in electrochemically driven C-N bond formation highlight the quantifiable stability of the 3-fluoro-4-methoxyphenyl group under anodic oxidation conditions. Unlike electron-rich 3,4-dimethoxy analogs which can undergo undesired over-oxidation or polymerization, the 3-fluoro variant allows for selective functionalization (e.g., amination) at the lactam core without aryl degradation [1].

Evidence DimensionYield of electrochemically driven lactam C-H amination
Target Compound Data52-65% isolated yield
Comparator Or Baseline4-(3,4-Dimethoxyphenyl)pyrrolidin-2-one (<30% yield due to side reactions)
Quantified Difference>20% higher isolated yield of the functionalized lactam
ConditionsAnodic oxidation, carbon/platinum electrodes, undivided cell, constant current

Buyers developing novel patentable spaces using late-stage electrochemical functionalization will achieve higher reproducibility and fewer purification bottlenecks.

¹⁸F radiolabeling
Class-level
Pre-installed 3‑F avoids de novo fluorination
May simplify radiosynthetic route
Inference from [¹⁸F]MNI-617 studies
Chiral center
Data to verify
1 asymmetric carbon (racemate)
Supports enantiomer-selective SAR
Racemate supplied; chiral resolution required
GHS classification
Data to verify
GHS07, H302-H315-H319-H335
Pre-established lab safety profile
As per supplier SDS; review before use
CCR5 antagonist potential
Class-level
Preliminary screening activity
May support chemokine receptor studies
Class-level inference; no quantitative IC₅₀ for this CAS

Synthesis of Next-Generation PDE4 Inhibitors

This compound is the right choice when developing compact, metabolically stable alternatives to the rolipram core. Its resistance to CYP-mediated oxidation at the 3-position ensures that downstream PDE4 inhibitors maintain target engagement without the rapid clearance associated with non-fluorinated analogs [1].

Production of Fluorinated Phenibut/Baclofen Analogs

Ideal for scale-up synthesis where the lactam serves as a direct precursor to 3-(3-fluoro-4-methoxyphenyl)-4-aminobutanoic acid. The favorable hydrolysis kinetics driven by the 3-fluoro substituent ensure clean, high-yield ring opening, minimizing the need for complex purification steps in bulk API manufacturing [2].

Late-Stage Electrochemical Diversification

Perfectly suited for researchers needing an oxidatively stable 4-arylpyrrolidin-2-one scaffold to develop proprietary libraries. Its compatibility with anodic oxidation allows for selective C-H functionalization at the lactam ring without degrading the aryl substituent, a common failure point for 3,4-dimethoxy comparators [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4 inhibitor scaffold optimization
Lower calculated LogP vs rolipram
Verify aqueous solubility and metabolic stability
PDE4 PET tracer research
Pre-installed 3-fluoro substituent
Evaluate radiosynthesis yield and brain uptake
CCR5 antagonist screening
Class-level CCR5 activity evidence
Confirm antagonism in binding/functional assays
Enantiomer-selective PDE4 SAR
Single chiral center (racemate)
Chiral resolution and potency comparison

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.08520679 g/mol

Monoisotopic Mass

209.08520679 g/mol

Heavy Atom Count

15

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